1-Isoquinolyl(4-methylphenyl)methanol

Description

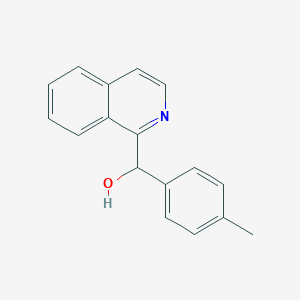

1-Isoquinolyl(4-methylphenyl)methanol is a chiral secondary alcohol featuring an isoquinoline moiety linked to a 4-methylphenyl group via a methanol bridge.

Properties

CAS No. |

5467-96-9 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

isoquinolin-1-yl-(4-methylphenyl)methanol |

InChI |

InChI=1S/C17H15NO/c1-12-6-8-14(9-7-12)17(19)16-15-5-3-2-4-13(15)10-11-18-16/h2-11,17,19H,1H3 |

InChI Key |

IHTOWEGIHYKYQN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-Isoquinolyl(4-methoxyphenyl)methanol (CAS: 13211-56-8): Key Difference: Replacement of the methyl group with a methoxy (-OCH₃) substituent. This compound is noted as a biochemical reagent .

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Key Difference: Chloromethyl (-CH₂Cl) and nitro (-NO₂) groups on an imidazole core. Impact: The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing electrophilicity and reactivity in substitution reactions. Chloromethyl groups may facilitate further functionalization .

Functional Group Analogues

- 3-(4-Methylphenyl)acrylic acid (): Key Difference: Acrylic acid (-CH₂CH₂COOH) instead of methanol. Impact: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility. This compound, isolated from Strychnos henningsii, highlights structural diversity in natural products .

- 1-(4-Methylphenyl)-1-propanol (): Key Difference: Propanol chain instead of a methanol-linked isoquinoline.

Heterocyclic Core Analogues

- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Key Difference: Pyridazinone core instead of isoquinoline. Impact: The pyridazinone ring’s conjugated system and hydrogen-bonding capacity contribute to its anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation) .

- 5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines (): Key Difference: Oxazolo-pyrimidine fused ring system.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : Sodium borohydride reductions () and chlorination with SOCl₂ () are versatile for modifying alcohol/chloride functionalities in analogs.

- Biological Activity Trends : Electron-donating groups (e.g., methyl, methoxy) may enhance solubility and target engagement, while electron-withdrawing groups (e.g., nitro) favor reactivity in electrophilic substitutions .

- Structural Rigidity: Heterocyclic cores (e.g., isoquinoline, pyridazinone) improve binding specificity in biological systems compared to simpler alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.